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Thermal and Solid-State Characterization

Compound Focus: Pazopanib Hydrochloride

Get Quote

A foundational thermal study is critical for understanding the stability and behavior of PZB during

processing and storage. Key characterization data is summarized in the table below.

Analytical Technique

Key Findings for Pazopanib Hydrochloride

Experimental
Conditions /| Parameters

Differential Scanning
Calorimetry (DSC)

Thermogravimetric
Analysis (TGA)

X-ray Diffraction (XRD)

Broad, complex endotherm (peak ~140°C to
290°C); indicates simultaneous
dehydration/melting/partial decomposition [1]

Mass loss of ~4% up to 150°C (bound water);
rapid decomposition initiates at ~300°C [1]

Sharp, intense peaks confirm highly crystalline
nature of raw API [1]

Not specified in detail;
analysis used to
determine kinetic
parameters [1]

Not specified in detail;
analysis used to
determine kinetic
parameters [1]

Not specified
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. . - . . Experimental
Analytical Technique Key Findings for Pazopanib Hydrochloride L
Conditions | Parameters

FT-IR Spectroscopy Used for solid-state characterization; specific Not specified
spectral bands not detailed [1]

The decomposition kinetics of PZB were analyzed using isoconversional methods (Ozawa-Flynn-Wall,
Friedman, Kissinger-Akahira-Sunose). The average activation energy (Ea) for its decomposition was

found to be approximately 121.5 kJ mol~* [1].

Formulation Strategies for Solubility Enhancement

The crystalline nature of PZB contributes to its low solubility. Converting it to an amorphous form or a solid
dispersion can enhance solubility and bioavailability. The following diagram illustrates the decision

workflow for selecting a characterization technique based on formulation goals.
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Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a solvent-free, continuous process that can produce amorphous solid dispersions by embedding the

API in a polymer matrix [2] [3].

¢ Typical Formulation (Prototype): The HME process for PZB has been successfully optimized using
a custom screening design (JMP Software). A standard prototype formula includes [2]:
o Pazopanib HCI: 200 mg
o Polymer: 400 mg (e.g., Kollidon VA64, Affinisol 15LV, HPMC, Eudragit EPO)
o Plasticizer: Poloxamer 188 (40 mg, 10% of polymer weight)
¢ Critical Process Parameters:
o Barrel Temperature: Significantly impacts torque, disintegration time, and dissolution profile

2.
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o Screw Speed: Found to have an insignificant impact on the responses in the studied model [2].
¢ Polymer Performance: Studies show that Affinisol 15LV extrudates demonstrated less moisture
uptake, faster dissolution, and maintained polymorphic stability (no recrystallization) for 3 months
under accelerated conditions compared to Kollidon VA64 [2]. The test formulation with Affinisol also
showed significantly higher bioavailability (AUC) than the free drug and a marketed formulation

2].

Co-Amorphous Systems (CAM)

Co-amorphous systems stabilize the amorphous drug using a small molecule co-former instead of a polymer,

often without thermal processing [4].

e Co-former Screening: In one study, Naringin (NGN), a flavonoid, was identified as an optimal co-
former through molecular docking and experimental screening against other candidates like
Quercetin (QUE) and Hesperidin (HES) [4].

e Optimized Formulation: A 1:1 ratio of PZ-NGN-CAM was found to be optimal. Characterization via
DSC, PXRD, and FT-IR confirmed the conversion to a single amorphous phase. *H NMR and 2D
NOESY studies suggested strong molecular interactions, primarily via hydrogen bonding [4].

e Key Outcomes: The PZ-NGN-CAM system resulted in:

o A significant increase in the dissolution rate [4].

o A 2.08-fold increase in oral bioavailability (AUC) compared to the pure drug [4].

o A notable reduction in hepatotoxicity markers in in-vivo studies, attributed to Naringin's
hepatoprotective effects [4].

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are detailed methodologies for key characterization

experiments.

Protocol: Thermal Kinetics Analysis by Isoconversional Methods
[1]
This protocol determines the activation energy (Ea) of decomposition without assuming a reaction model.

¢ 1. Sample Preparation: Use pure PZB API. For TGA, ensure a small, representative sample mass
(e.g., 2-5 mg).
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e 2. Data Collection:
o Perform TGA experiments at at least three different heating rates (e.g., 5, 10, and 15 °C/min)
under an inert atmosphere (e.g., nitrogen).
o Record mass loss data as a function of temperature for each heating rate.
e 3. Data Analysis:
o For several degrees of conversion (a), from 0.1 to 0.9, determine the temperature Ta at which
that conversion is reached for each heating rate ().
o Apply the Ozawa-Flynn-Wall method: Plot Ln () against 1/Ta for each constant a. The
slope of the line is proportional to Ea.
o Apply the Kissinger-Akahira-Sunose method: Plot Ln(B / Ta?) against 1/Ta for each
constant a. The slope gives -Ea/R.
o The consistency of the Ea values obtained across different a values and methods confirms the
reliability of the kinetic analysis.

Protocol: Preparation of Co-Amorphous System by Solvent
Evaporation [4]

This is a common method for preparing co-amorphous systems on a lab scale.

1. Weighing: Accurately weigh PZB and the co-former (e.g., Naringin) in the desired molar ratio (e.qg.,
1:1).

2. Dissolution: Dissolve the mixture in a suitable volatile solvent (e.g., methanol, dichloromethane) in
a round-bottom flask. The solvent should completely dissolve both components.

e 3. Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Typical
conditions include a water bath temperature of 50-60°C and rotation under vacuum until a solid foam
is obtained.

¢ 4. Drying: Further dry the resulting solid in a vacuum desiccator for at least 24 hours to remove any
residual solvent.

¢ 5. Characterization: Scrape the solid, gently grind it if necessary, and characterize it using PXRD,
DSC, and FT-IR to confirm the formation of an amorphous phase.

Key Takeaways for Development

e Leverage QbD and DoE: Systematic optimization using Quality by Design (QbD) principles and
Design of Experiments (DoE) is highly effective for processes like Hot-Melt Extrusion, as it identifies
critical parameters and defines a robust design space [2].
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e Consider Dual-Function Excipients: The use of co-formers like Naringin, which not only improve
solubility but also mitigate toxicity (e.g., hepatotoxicity), presents a promising strategy for enhancing
the therapeutic profile of drugs like PZB [4].

¢ Prioritize Physical Stability: When developing amorphous systems, long-term physical stability is
paramount. Accelerated stability studies under various temperature and humidity conditions are
essential to ensure the formulation does not recrystallize over its shelf life [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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